REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.C(O)(=O)C.O.[N+:16]([CH:19]([CH:22]=O)[CH:20]=O)([O-:18])=[O:17].[Na]>C(O)(=O)C.O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:10]=[CH:22][C:19]([N+:16]([O-:18])=[O:17])=[CH:20]2 |f:0.1,3.4.5,6.7,^1:23|
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)N
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Name
|
|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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12 g
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Type
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reactant
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Smiles
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O.[N+](=O)([O-])C(C=O)C=O.[Na]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)(=O)O.O
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Control Type
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UNSPECIFIED
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Setpoint
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4 °C
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Type
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CUSTOM
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Details
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with vigorous stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a solid addition funnel
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Type
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TEMPERATURE
|
Details
|
to maintain a homogeneous suspension
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Type
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STIRRING
|
Details
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the mixture stirred for 1.0 h at 25° C
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
removed under reduced pressure at 40° C
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Type
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ADDITION
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Details
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To the residue (imine 13) was added glacial acetic acid (40 mL) and sulfolane (75 mL)
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Type
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CUSTOM
|
Details
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The resulting solution was flushed with argon to :
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Type
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CUSTOM
|
Details
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remove air
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Type
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CUSTOM
|
Details
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the flask immersed in an oil bath
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Type
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CUSTOM
|
Details
|
preheated to 195° C
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Type
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STIRRING
|
Details
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The mixture was vigorously stirred while acetic acid
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Type
|
CUSTOM
|
Details
|
was removed by distillation
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Type
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CUSTOM
|
Details
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reached 184°-185° C.
|
Type
|
STIRRING
|
Details
|
was stirred for a further 15 min at 185° C.
|
Duration
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15 min
|
Type
|
ADDITION
|
Details
|
poured (while still at ca. 180° C.)
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Type
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CUSTOM
|
Details
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onto crushed ice (750 g)
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Type
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CUSTOM
|
Details
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to stand in a refrigerator (overnight) until precipitation
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The dark brown solid precipitate was filtered
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Type
|
CUSTOM
|
Details
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transferred to a round-bottomed flask
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Type
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ADDITION
|
Details
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(500 mL) containing 2M hydrochloric acid (250 mL)
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 50-60 min
|
Duration
|
55 (± 5) min
|
Type
|
FILTRATION
|
Details
|
solution filtered through a preheated Buchner funnel
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble brown gum
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Type
|
EXTRACTION
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Details
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extracted with chloroform (4×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
the chloroform removed on a rotatory evaporator
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(C=NC2=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |